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Compound of Interest

Compound Name: Avn-322

CAS No.: 1194574-68-9

Cat. No.: B605704

Get Quote

AVN-322 is a potent and highly selective antagonist of the 5-hydroxytryptamine subtype 6 (5-

HT6) receptor, developed by Avineuro Pharmaceuticals Inc. It has been investigated for its

potential therapeutic applications in neurocognitive disorders, including Alzheimer's disease

and schizophrenia. This guide provides a comprehensive overview of its chemical structure,

properties, mechanism of action, and key experimental data for researchers and drug

development professionals.

Chemical Structure and Physicochemical Properties
AVN-322 is a complex heterocyclic compound. Its chemical identity and general properties are

summarized below.
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Identifier Value

IUPAC Name

5-(benzenesulfonyl)-N,11-dimethyl-2,3,7,11-

tetrazatricyclo[7.4.0.0²,⁶]trideca-1(9),3,5,7-

tetraen-4-amine hydrochloride

CAS Number
1194574-68-9 (hydrochloride); 1194574-33-8

(free base)

Chemical Formula C₁₇H₂₀ClN₅O₂S

Molecular Weight 393.89 g/mol

SMILES
CNC1=NN2C3=C(CN(CC3)C)C=NC2=C1S(=O)

(=O)C4=CC=CC=C4.Cl

InChI Key HLQZXWFRTGIZIJ-UHFFFAOYSA-N

Physicochemical properties such as pKa, LogP, and aqueous solubility for AVN-322 are not

publicly available in the reviewed literature. These parameters are crucial for understanding the

drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Mechanism of Action and Signaling Pathway
AVN-322 exerts its pharmacological effects through the selective blockade of the 5-HT6

receptor. This G-protein coupled receptor (GPCR) is primarily expressed in brain regions

associated with cognition and memory, such as the hippocampus and cortex. The canonical

signaling pathway for the 5-HT6 receptor involves its coupling to a stimulatory G-protein (Gαs),

which activates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP). This, in

turn, activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream

targets, including transcription factors like the cAMP response element-binding protein (CREB),

which is involved in synaptic plasticity and memory formation.[1]

Furthermore, the 5-HT6 receptor has been shown to interact with other signaling molecules,

including the Fyn tyrosine kinase and the mammalian target of rapamycin (mTOR), which are

implicated in neuronal function and plasticity.[2] By antagonizing this receptor, AVN-322 is

thought to modulate cholinergic and glutamatergic neurotransmission, which are critical for

cognitive processes.[3]
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AVN-322 blocks the 5-HT6 receptor signaling pathway.

Preclinical and Clinical Data Summary
AVN-322 has undergone extensive preclinical evaluation and a Phase I clinical trial. The key

findings are summarized in the tables below.

In Vitro Pharmacology
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Parameter Value Assay Type

Binding Affinity (Ki) 0.389 nM
Competitive radioligand

([³H]LSD) binding assay.[4]

Functional Antagonism (Ki) 1.51–3.7 nM
Serotonin-induced cAMP

production in HEK-293 cells.[4]

IC₅₀ 0.84 nM
Radiolabeled [³H]LSD binding

inhibition.

EC₅₀ 7.2 nM
Inhibition of serotonin-induced

cAMP production.

AVN-322 demonstrates high selectivity for the 5-HT6 receptor, with over 2,500-fold selectivity

against more than 60 other GPCRs, ion channels, and transporters.

Pharmacokinetics
While specific pharmacokinetic parameters from preclinical studies are not publicly detailed,

reports indicate that AVN-322 exhibits high oral bioavailability and favorable blood-brain barrier

(BBB) penetration.

In Vivo Efficacy
AVN-322 has demonstrated pro-cognitive effects in rodent models of cognitive impairment.

Animal Model Inducing Agent AVN-322 Dose Outcome

Rat Scopolamine
0.1 and 1.0 mg/kg

(i.p.)

Significantly restored

memory.

Rat Scopolamine 0.2 mg/kg (p.o.)
Significantly restored

memory.

Rat MK-801 Not specified
Significantly restored

cognitive function.

Safety and Tolerability
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Study Type Key Findings

Preclinical Toxicology
Good safety profile reported. Specific MTD and

LD₅₀ values are not publicly available.

Mutagenicity (Ames Test)

Presumed to be non-mutagenic based on

progression to clinical trials, though specific

results are not published.

Cardiovascular Safety (hERG Assay)

Likely conducted as part of standard preclinical

safety assessment, but specific IC₅₀ values are

not publicly available.

Phase I Clinical Trial

Completed in 2010. AVN-322 was well-tolerated

across a wide range of doses with no adverse

events observed.

Experimental Protocols
Detailed experimental protocols for the synthesis and evaluation of AVN-322 are not fully

available in the public domain. However, based on standard methodologies in pharmacology

and drug development, the following sections outline the likely procedures employed.

Synthesis of AVN-322
The synthesis of AVN-322, a complex triazatricyclo compound, likely involves a multi-step

synthetic route. While the exact process is proprietary, a general approach for similar structures

would include the formation of the core tricyclic framework through cyclization reactions,

followed by the introduction of the benzenesulfonyl group and subsequent functionalization of

the side chains via alkylation.
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A generalized workflow for the synthesis of AVN-322.

In Vitro Metabolic Stability Assay
The metabolic stability of AVN-322 was likely assessed using liver microsomes to predict its in

vivo clearance.

Methodology:

Preparation: A solution of AVN-322 (typically at a concentration of 1 µM) is prepared in a

phosphate buffer (pH 7.4). Liver microsomes (from human or animal species) are thawed
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and diluted to a final protein concentration of 0.5 mg/mL in the same buffer.

Incubation: The compound and microsome solutions are mixed and pre-warmed to 37°C.

The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for many

metabolic enzymes.

Sampling and Termination: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60

minutes). The reaction in each aliquot is stopped by adding a cold organic solvent, such as

acetonitrile, which also precipitates the proteins.

Analysis: After centrifugation to remove the precipitated proteins, the supernatant is analyzed

by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the

remaining concentration of the parent compound (AVN-322).

Data Analysis: The percentage of the compound remaining at each time point is plotted

against time. From the slope of the natural log of the concentration versus time, the half-life

(t₁/₂) and intrinsic clearance (CLint) are calculated.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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